GW842166X - 666260-75-9

GW842166X

Catalog Number: EVT-269206
CAS Number: 666260-75-9
Molecular Formula: C18H17Cl2F3N4O2
Molecular Weight: 449.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW842166X is a synthetically derived compound classified as a selective agonist of the CB2 receptor. [] It serves as a valuable tool in scientific research, particularly in preclinical studies, for investigating the role of the CB2 receptor in various biological processes and disease models. [, , , , , , ]

Synthesis Analysis

The synthesis of GW842166X involves a multistep process starting with a pyrimidine ester as a precursor. This precursor undergoes structural modifications and additions, including the incorporation of a 2,4-dichlorophenyl amino group and a tetrahydro-2H-pyran-4-yl methyl group. [] The detailed synthetic route and specific reaction conditions can be found in the original research article describing its discovery. []

Molecular Structure Analysis

GW842166X possesses a distinct molecular structure characterized by a central pyrimidine ring. [, ] This ring is substituted with a 2,4-dichlorophenyl amino group at position 2, a carboxamide group at position 5, and a trifluoromethyl group at position 4. [, ] The carboxamide moiety is further linked to a tetrahydro-2H-pyran-4-yl methyl group. [, ] Understanding the spatial arrangement of these functional groups is crucial for comprehending its interactions with the CB2 receptor. []

Mechanism of Action

GW842166X exerts its effects by selectively binding to and activating the CB2 receptor, a G protein-coupled receptor primarily found in the central nervous system and immune cells. [, , , ] Upon binding, it initiates a cascade of intracellular signaling events, which vary depending on the cell type and context. [, ] In the context of neurons, GW842166X has been shown to decrease action potential firing, potentially through modulation of hyperpolarization-activated currents (Ih). []

Applications
  • Parkinson's disease: In mouse models of Parkinson's disease, GW842166X has shown neuroprotective effects against dopamine neuron loss and associated motor function deficits. [, ] It improved performance in various motor tasks, suggesting potential for slowing disease progression. [, ] Moreover, it attenuated anxiety- and depression-like behaviors in these models, highlighting its potential for addressing non-motor symptoms of Parkinson's disease. []
  • Inflammatory pain: GW842166X exhibited analgesic effects in a rat model of inflammatory pain, reducing pain responses with good oral bioavailability. [] This finding suggests its potential as a therapeutic agent for managing inflammatory pain conditions.
  • Osteoarthritis: Research indicates that GW842166X may have therapeutic potential for osteoarthritis by suppressing the degradation of cartilage in joints. []
  • Psoriasis: Studies suggest that GW842166X could be beneficial in managing psoriasis by reducing inflammation and oxidative stress in the skin. []
Future Directions
  • Investigating its efficacy and safety in clinical trials for conditions like Parkinson's disease, inflammatory pain, osteoarthritis, and psoriasis. [, ]

CP55940

  • Compound Description: CP55940 is a potent agonist of both cannabinoid receptor subtypes, CB1 and CB2. It exhibits analgesic and anti-inflammatory properties.
  • Relevance: While both CP55940 and GW842166X act as cannabinoid receptor agonists, they differ in their selectivity profiles. CP55940 demonstrates non-selective agonism towards both CB1 and CB2 receptors, whereas GW842166X displays high selectivity for the CB2 receptor. This selectivity difference is crucial as it allows GW842166X to exert therapeutic benefits without the psychoactive side effects associated with CB1 receptor activation.

AM630

  • Compound Description: AM630 is a selective antagonist of the CB2 receptor. It is often used in research to investigate the specific roles of CB2 receptors.
  • Relevance: AM630 serves as a pharmacological tool to confirm the involvement of CB2 receptors in the effects observed with GW842166X. Studies have demonstrated that AM630 effectively blocks the neuroprotective effects of GW842166X in Parkinson's disease models, confirming that GW842166X exerts its therapeutic actions through the CB2 receptor.
  • Compound Description: Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that provides analgesic and anti-inflammatory effects.
  • Relevance: In a clinical study evaluating the analgesic efficacy of GW842166X, ibuprofen served as a positive control. Results showed that while ibuprofen provided significant pain relief, GW842166X, unfortunately, did not demonstrate clinically meaningful analgesia in the context of acute dental pain.

Minocycline

  • Compound Description: Minocycline is a tetracycline antibiotic with demonstrated anti-inflammatory and neuroprotective properties.
  • Relevance: Similar to GW842166X, minocycline has shown efficacy in some preclinical pain models but failed to translate to successful outcomes in clinical trials. Notably, both minocycline and GW842166X were ineffective in treating a chronic primary pain model integrating genetic vulnerability, stress, and injury. This highlights the need for more clinically relevant models for evaluating potential analgesics like GW842166X.
  • Compound Description: SR59230A is a selective antagonist of the beta-3 adrenergic receptor, which is involved in various physiological processes, including thermogenesis and lipolysis.
  • Relevance: Unlike GW842166X and minocycline, SR59230A demonstrated analgesic effects in the same chronic primary pain model. This finding suggests that targeting the beta-3 adrenergic receptor may offer a different therapeutic avenue for chronic pain conditions, distinct from the mechanism of action of GW842166X.
  • Compound Description: This refers to a chemical class of compounds that served as the starting point for developing novel CB2 agonists, including GW842166X.
  • Relevance: These compounds share structural similarities with GW842166X and represent a broader chemical class explored for their potential as CB2 agonists. Research efforts focused on modifying the quinazoline/pyrimidine-2,4(1H,3H)-dione scaffold to enhance potency, selectivity for CB2, and improve physicochemical properties like hydrophilicity.

2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide

  • Compound Description: This specific compound, identified as "35" in the research, served as a lead compound during the optimization process that ultimately led to the development of GW842166X.
  • Relevance: While this compound exhibited partial agonist activity at the CB2 receptor, further modifications were necessary to improve its potency and pharmacokinetic properties, leading to the discovery of GW842166X as a more suitable candidate for clinical development.

Properties

CAS Number

666260-75-9

Product Name

2-((2,4-dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

IUPAC Name

2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

Molecular Formula

C18H17Cl2F3N4O2

Molecular Weight

449.3 g/mol

InChI

InChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27)

InChI Key

TWQYWUXBZHPIIV-UHFFFAOYSA-N

SMILES

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

2-((2,4-dichlorphenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
GW 842166X
GW-842166X
GW842166X

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.